2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone is a useful research compound. Its molecular formula is C18H12F3NO and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Antimicrobial Activity
Derivatives of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone have been synthesized and showed promising antimicrobial activity. These include compounds like 1,2,3-triazoles, which are synthesized through a cycloaddition reaction involving 4-azido-8-(trifluoromethyl)quinoline (Holla et al., 2005).
Anti-Cancer Agent
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).
Corrosion Inhibitor
Certain derivatives, like quinoxalin-6-yl derivatives, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies include electrochemical and quantum chemical analyses (Olasunkanmi et al., 2015).
Growth Promoting in Plants
Novel quinolinyl chalcones derived from this compound have been synthesized and found to promote the growth of certain plants, indicating potential agricultural applications (Hassan et al., 2020).
Catalytic Behavior in Polymerization
The compound has been used to synthesize ligands for iron(II) and cobalt(II) dichloride complexes, showing good catalytic activities for ethylene reactivity, suggesting potential in polymerization processes (Sun et al., 2007).
Mechanism of Action
Target of Action
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone primarily targets DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair in bacterial cells . By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death.
Mode of Action
The compound interacts with DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and causing breaks in the bacterial DNA . These breaks lead to the inhibition of DNA synthesis and ultimately bacterial cell death.
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:
- DNA Repair : The stabilization of the enzyme-DNA complex prevents the repair of DNA breaks, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the compound causes DNA fragmentation and inhibition of DNA synthesis. At the cellular level, this results in the cessation of bacterial growth and eventual cell death. The compound’s bactericidal effect is due to its ability to induce irreversible DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action:
- Other Substances : The presence of metal ions or other drugs can affect the stability and efficacy of the compound .
This comprehensive understanding of this compound’s mechanism of action highlights its potential as a powerful antibacterial agent.
: Synthesis and therapeutic potential of quinoline derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues
Biochemical Analysis
Biochemical Properties
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these kinases can modulate various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit tumor growth by targeting specific protein kinases involved in cell proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases, and inhibits their activity . This inhibition can lead to the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, the compound can induce changes in gene expression, which can have downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPEWMAKOZJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382362 |
Source
|
Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-38-1 |
Source
|
Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.